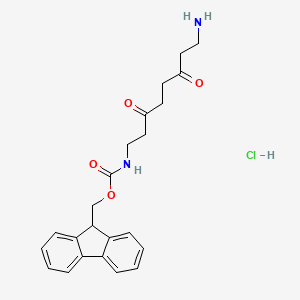

(9H-Fluoren-9-yl)methyl (8-amino-3,6-dioxooctyl)carbamate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(9H-Fluoren-9-yl)methyl (8-amino-3,6-dioxooctyl)carbamate hydrochloride is a useful research compound. Its molecular formula is C23H27ClN2O4 and its molecular weight is 430.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The compound “(9H-Fluoren-9-yl)methyl (8-amino-3,6-dioxooctyl)carbamate hydrochloride”, also known as “1-(9-Fluorenylmethyloxycarbonyl-amino)-3,6-dioxa-8-octaneamine, HCl”, is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in Solid Phase Peptide Synthesis (SPPS), a common method for peptide synthesis . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in SPPS is very widespread .

Pharmacokinetics

The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks , which may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the protection of amines during peptide synthesis . This protection allows for the selective addition of amino acids in peptide chains . After the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine .

Action Environment

The action of the Fmoc group is influenced by the pH of the environment . It is stable under acidic conditions but is removed under mild basic conditions . Therefore, the pH is a crucial factor in the efficacy and stability of this compound. The compound should be stored in an inert atmosphere at 2-8°C to maintain its stability.

Biologische Aktivität

The compound (9H-Fluoren-9-yl)methyl (8-amino-3,6-dioxooctyl)carbamate hydrochloride is a synthetic organic molecule belonging to the carbamate class. Its structure features a fluorenyl moiety linked to an amino acid derivative, which may confer significant biological activities relevant to pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, pharmacological applications, and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This indicates the presence of multiple functional groups that may interact with biological targets.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit various pharmacological properties, including:

- Anticancer activity : Certain carbamates have shown efficacy in inhibiting cancer cell proliferation.

- Neuroprotective effects : Some derivatives have been linked to neuroprotection in models of neurodegenerative diseases .

- Anti-inflammatory properties : The inhibition of specific receptors involved in inflammatory pathways has been noted .

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways.

- Receptor modulation : It could potentially modulate the activity of various receptors, including those related to inflammation and cancer progression.

Neuroprotective Activity

A study on aromatic carbamates highlighted that certain derivatives demonstrated neuroprotective effects. For instance, compounds similar to this compound were assessed for their ability to enhance cell viability under oxidative stress conditions. Results indicated varying degrees of protection, suggesting potential therapeutic applications in neurodegenerative diseases .

| Compound | % Viability (3 μM) | MPO Score |

|---|---|---|

| Vehicle | 52.13 ± 1.13 | 4.50 |

| 1 | 79.50 ± 3.22 | 4.50 |

| 9a | 64.32 ± 2.47 | 4.44 |

| 9b | 78.63 ± 6.27 | 4.50 |

| ... | ... | ... |

This data illustrates the protective effects against cell death, indicating a promising avenue for further research and development.

Anticancer Activity

Another study focused on the anticancer properties of similar carbamates revealed that they could inhibit tumor growth in vitro and in vivo models. The study provided evidence that these compounds affect cell cycle progression and induce apoptosis in cancer cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the carbamate linkage : This is achieved by reacting an amine with a carbonyl compound under appropriate conditions.

- Purification : The product is purified using techniques such as column chromatography and recrystallization.

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(8-amino-3,6-dioxooctyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4.ClH/c24-13-11-16(26)9-10-17(27)12-14-25-23(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22;/h1-8,22H,9-15,24H2,(H,25,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEUTTUALOJQDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)CCC(=O)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.